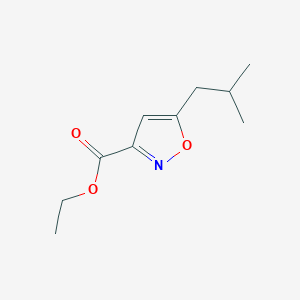
Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate
説明
Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C10H15NO3 and its molecular weight is 197.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate is an oxazole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of 2,5-disubstituted oxazoles , which are characterized by a five-membered aromatic heterocycle containing nitrogen and oxygen. Its molecular formula is , and it features a carboxylate group that enhances its reactivity and biological activity .
Synthesis
The synthesis of this compound can be achieved through various methods, including cyclization reactions involving appropriate precursors under acidic or basic conditions. One notable method involves heating the starting materials in a solvent mixture that promotes the formation of the oxazole ring through nucleophilic attack and elimination reactions .
Key Reaction Conditions:
- Temperature: Typically between 60°C and 100°C.
- Solvents: Common solvents include acetonitrile, dichloromethane (DCM), and ethanol.
- Catalysts: Acidic or basic catalysts may be utilized to facilitate cyclization.
Pharmacological Potential
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that oxazole derivatives can exhibit a wide range of pharmacological activities, including:
- Antimicrobial Activity: Some oxazole derivatives have shown promise as antimicrobial agents against bacteria and fungi.
- Anti-inflammatory Properties: Studies suggest potential anti-inflammatory effects, making them candidates for treating inflammatory diseases.
- Antitumor Activity: Preliminary investigations indicate that certain oxazole derivatives may possess anticancer properties by inhibiting tumor growth .
The mechanism of action for this compound largely depends on its ability to interact with specific enzymes and receptors within biological systems. Ongoing research aims to elucidate these interactions at the molecular level, which could lead to the development of novel therapeutics targeting various diseases .
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several oxazole derivatives, including this compound. The compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | S. aureus |
| Standard Antibiotic (Penicillin) | 16 | S. aureus |
Study 2: Anti-inflammatory Effects
In another investigation focusing on inflammatory responses, this compound was tested in vitro for its ability to inhibit pro-inflammatory cytokine production in macrophages. The results indicated a dose-dependent reduction in cytokine levels, suggesting its potential as an anti-inflammatory agent.
| Concentration (µM) | IL-6 Production (pg/mL) |
|---|---|
| Control | 150 |
| 10 | 120 |
| 25 | 90 |
| 50 | 60 |
特性
IUPAC Name |
ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-4-13-10(12)9-6-8(14-11-9)5-7(2)3/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNLTWQLWBVTMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90548587 | |
| Record name | Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110578-27-3 | |
| Record name | Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















